methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate
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Overview
Description
methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems. The presence of both ureido and ester functional groups makes it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylpentanoic acid and isopropyl isocyanate.
Formation of Ureido Group: The amino group of (S)-2-amino-3-methylpentanoic acid reacts with isopropyl isocyanate to form the ureido derivative.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a suitable catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of efficient catalysts to speed up the reaction.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adjustments in reaction parameters to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ureido group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the ureido and ester functional groups.
Pathways: The compound may inhibit or activate biological pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3R)-3-alkylglutamates: Compounds with similar backbone structures but varying alkyl groups.
Uniqueness:
Functional Groups: The combination of ureido and ester groups in methyl (2s,3r)-2-{[(isopropylamino)carbonyl]amino}-3-methylpentanoate is unique and contributes to its distinct reactivity and applications.
Stereochemistry: The specific (2S,3R) configuration imparts unique biological and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (2S,3R)-3-methyl-2-(propan-2-ylcarbamoylamino)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-8(4)9(10(14)16-5)13-11(15)12-7(2)3/h7-9H,6H2,1-5H3,(H2,12,13,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOWRARNYBSJEI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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